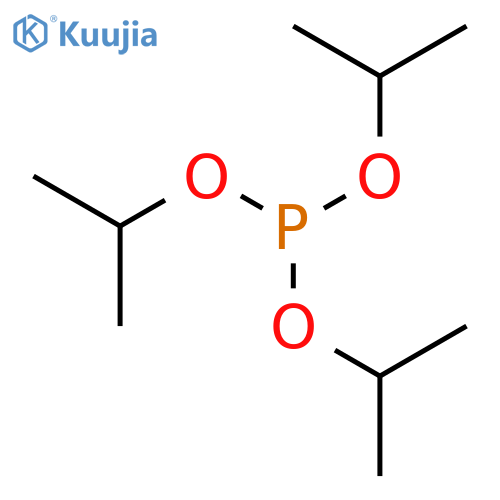Cas no 116-17-6 (Triisopropyl phosphite)

Triisopropyl phosphite structure
商品名:Triisopropyl phosphite
Triisopropyl phosphite 化学的及び物理的性質
名前と識別子
-
- Triisopropyl phosphite
- Tri-i-propylphosphite
- Triipropylphosphitemincolorlessliq
- Phosphorous acid triisopropyl ester
- Phosphorous acid tris(1-methylethyl) ester
- Triisopropoxyphosphine
- Tris(propan-2-yl) phosphite
- Medronic acid impurity A
- tripropan-2-yl phosphite
- TRIISOPROPYL PHOS
- Isopropyl phosphite
- TRISOPROPYL PHOSHITE
- Triisopropyl phosphi
- tri-2-propylphosphite
- tri-isopropylphosphit
- Tri-2-propyl phosphite
- UNII-RJ7QU4YQUN
- 4-01-00-01476 (Beilstein Handbook Reference)
- Z104472880
- RJ7QU4YQUN
- HSDB 2578
- CS-0105692
- Triisopropyl phosphite, 95%
- 116-17-6
- NS00002737
- Phosphorous acid, triisopropyl ester
- MFCD00008874
- SCHEMBL217612
- Tox21_304011
- Triisopropylphosphite
- NSC 6516
- WLN: 1Y1 & OPOY1 & 1 & OY1 & 1
- phosphorous acid tripropan-2-yl ester
- BRN 1701528
- EC 204-130-0
- FT-0600405
- ISOPROPYL PHOSPHITE ((C3H7O)3P) [HSDB]
- J-003395
- Phosphorous acid, tris(1-methylethyl) ester
- EINECS 204-130-0
- NCGC00357278-01
- D97741
- TRIS(ISOPROPYL) PHOSPHITE
- Medronic acid impurity A, European Pharmacopoeia (EP) Reference Standard
- A803570
- Isopropyl phosphite ((C3H7O)3P)
- Q27288144
- Medronic Acid Imp. A (EP); Medronic Acid Impurity A
- BP-30150
- CHEMBL3560028
- NSC6516
- Isopropyl phosphite, ((C3H7O)3P)
- DTXCID7024372
- AKOS009028942
- Isopropyl phosphite, tri-
- Tris(1-methylethoxy)phosphane
- T0610
- DTXSID9044372
- CAS-116-17-6
- NSC-6516
- Tri2propylphosphite
- Phosphorous acid, triisopropyl ester (8CI)
- Isopropyl phosphite, tri
- Tri2propyl phosphite
- Isopropyl phosphite ((C3H7O)3P) (6CI,7CI)
- Phosphorous acid, tris(1methylethyl) ester
- 204-130-0
-
- MDL: MFCD00008874
- インチ: 1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
- InChIKey: SJHCUXCOGGKFAI-UHFFFAOYSA-N
- ほほえんだ: CC(C)OP(OC(C)C)OC(C)C
- BRN: 1701528
計算された属性
- せいみつぶんしりょう: 208.12300
- どういたいしつりょう: 208.123
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 27.7A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.844 g/mL at 25 °C(lit.)
- ふってん: 63-64 °C/11 mmHg(lit.)
- フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >
- 屈折率: n20/D 1.411(lit.)
- すいようせい: 不溶性
- PSA: 41.28000
- LogP: 3.48830
- かんど: Moisture Sensitive
- ようかいせい: 未確定
- じょうきあつ: <2 mmHg ( 20 °C)
Triisopropyl phosphite セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H301,H315
- 警告文: P301+P310
- 危険物輸送番号:UN 3278 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-38
- セキュリティの説明: S37-S46-S45-S36/37
- 福カードFコード:1-10
- RTECS番号:TH2800000
-
危険物標識:

- 包装カテゴリ:III
- 包装グループ:III
- リスク用語:R25; R38; R68
- 包装等級:III
- 危険レベル:3
- 危険レベル:3
- ちょぞうじょうけん:−20°C
- TSCA:Yes
- セキュリティ用語:3
Triisopropyl phosphite 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19126-50.0g |
tris(propan-2-yl) phosphite |
116-17-6 | 95% | 50.0g |
$45.0 | 2023-02-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012772-100ml |
Triisopropyl phosphite |
116-17-6 | 96% | 100ml |
¥1340 | 2024-05-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T67806-500ML |
Triisopropyl phosphite |
116-17-6 | 500ml |
¥1520.01 | 2023-11-03 | ||
| TRC | T884510-5ml |
Triisopropyl Phosphite |
116-17-6 | 5ml |
$ 69.00 | 2023-09-05 | ||
| TRC | T884510-25ml |
Triisopropyl Phosphite |
116-17-6 | 25ml |
$ 81.00 | 2023-09-05 | ||
| abcr | AB121643-250 g |
Tri-i-propylphosphite, 94%; . |
116-17-6 | 94% | 250 g |
€191.00 | 2023-07-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097029-100ml |
Triisopropyl phosphite |
116-17-6 | 95% | 100ml |
¥1991 | 2023-04-19 | |
| abcr | AB119905-100 ml |
Triisopropyl phosphite, 90%; . |
116-17-6 | 90% | 100 ml |
€68.30 | 2024-04-20 | |
| Enamine | EN300-19126-1.0g |
tris(propan-2-yl) phosphite |
116-17-6 | 95% | 1.0g |
$24.0 | 2023-02-08 | |
| Enamine | EN300-19126-100.0g |
tris(propan-2-yl) phosphite |
116-17-6 | 95% | 100.0g |
$66.0 | 2023-02-08 |
Triisopropyl phosphite 関連文献
-
1. New insights on the reaction of trialkyl phosphites with 2-phenyl-3-phenylimino-3H-indole N-oxide: an indolic nitrone. Crystal structures of 1-diethylphosphoryl-2-phenyl-3-phenylamino-1H-indole and 2-phenyl-4-phenylimino-4H-3,1-benzoxazineStefania Canestrari,Alexander Mar’in,Paolo Sgarabotto,Lara Righi,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 2000 833
-
2. A multifaceted approach towards understanding the peculiar behavior of (α)-hydroxyiminophosphonatesThomas Toupy,Christopher Kune,Kristof Van Hecke,Lo?c Quinton,Jean-Christophe M. Monbaliu Org. Chem. Front. 2022 9 173
-
3. Interaction between trialkyl phosphites and aminoxyl radicals: a model study for polymer stabilizationAlexander Mar’in,Elisabetta Damiani,Stefania Canestrari,Paul Dubs,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 1999 1363
-
Micha? Juszczak,Sujoy Das,Aneta Kosińska,Agnieszka J. Rybarczyk-Pirek,Kinga Wzgarda-Raj,Paulina Tokarz,Saranya Vasudevan,Arkadiusz Chworos,Katarzyna Wo?niak,Bogna Rudolf Dalton Trans. 2023 52 4237
-
Chunya Li,Qi Wang,Jian-Qiu Zhang,Jingjing Ye,Ju Xie,Qing Xu,Li-Biao Han Green Chem. 2019 21 2916
116-17-6 (Triisopropyl phosphite) 関連製品
- 1809-20-7(bis(propan-2-yl) phosphonate)
- 13086-84-5(di-tert-butyl phosphonate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:116-17-6)亚磷酸三异丙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ